

Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate physical properties (melting point, solubility)

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: *Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate*

Cat. No.: B556505

[Get Quote](#)

Technical Guide: Physical Properties of Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate

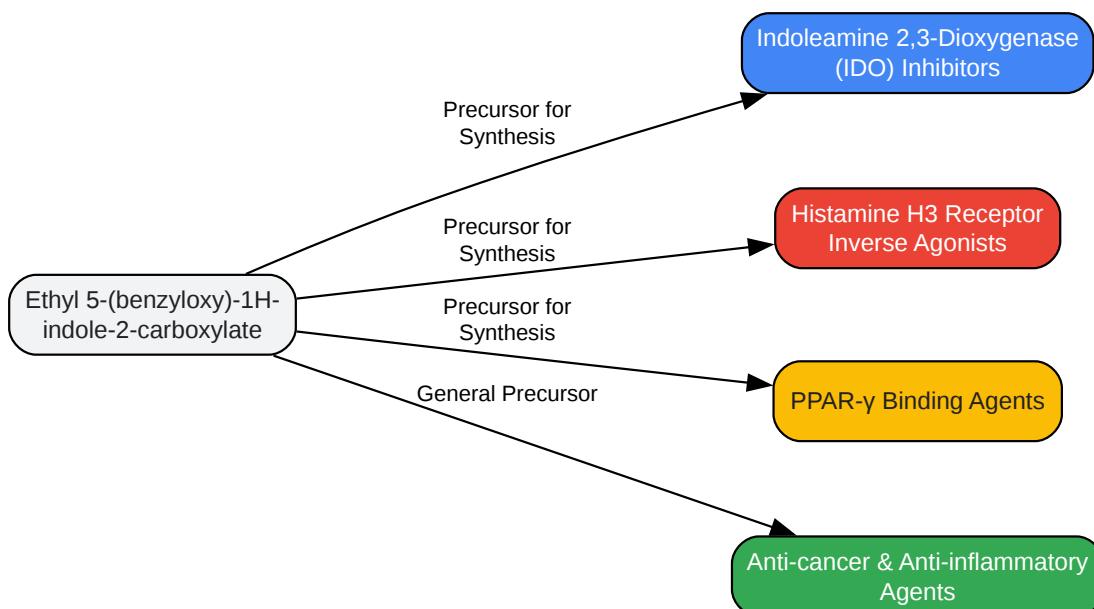
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of **Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate**, a key intermediate in synthetic organic chemistry and drug discovery. The document outlines its melting point and solubility characteristics, provides detailed experimental protocols for their determination, and illustrates its central role as a building block in the development of potential therapeutic agents.

Core Physical Properties

The physical characteristics of a compound are critical for its application in synthesis, formulation, and biological assays. Below is a summary of the known physical properties of **Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate**.

Data Presentation: Physical Properties


Property	Value	Source(s)
Melting Point	161-165 °C	[1]
163 °C	[2]	
Appearance	Off-white to light brown solid/powder	[2]
Water Solubility	$\log_{10}WS = -5.39$ (Calculated)	[3]
Qualitative Solubility	<p>Based on its chemical structure (an aromatic ester with a bulky nonpolar benzyloxy group), the compound is expected to be practically insoluble in water. It is likely soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its solubility in alcohols like ethanol and methanol is expected to be limited. The compound is anticipated to be soluble in chlorinated solvents like dichloromethane and chloroform, and in ethers like diethyl ether and tetrahydrofuran (THF). Recrystallization of similar indole derivatives has been performed using mixtures of petroleum ether and diethyl ether, suggesting solubility in such nonpolar/polar ether solvent systems^[4].</p>	N/A

Role in Medicinal Chemistry

Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate is a versatile precursor in the synthesis of a wide range of biologically active molecules. Its indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with therapeutic potential. This compound serves as a critical starting material for developing novel drugs targeting various diseases.

Visualization of Synthetic Utility

The following diagram illustrates the role of **Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate** as a key intermediate in the synthesis of several classes of potential therapeutic agents.

[Click to download full resolution via product page](#)

Synthetic pathways from the core compound.

Experimental Protocols

The following sections detail standardized laboratory procedures for determining the melting point and solubility of a solid organic compound like **Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate**.

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)[5]
- Capillary tubes (sealed at one end)
- Thermometer (calibrated)
- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: Ensure the sample of **Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate** is completely dry and finely powdered. If necessary, gently grind the crystalline solid using a clean, dry mortar and pestle.[5]
- Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube.
- Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the solid down. The packed sample height should be approximately 2-3 mm.[6]
- Initial Rapid Determination (Optional): If the approximate melting point is unknown, a rapid heating run can be performed to get a preliminary estimate. A fresh sample must be used for the accurate determination.[7]

- Accurate Measurement:
 - Place the packed capillary tube into the heating block of the melting point apparatus.
 - Set the apparatus to heat at a slow, controlled rate, approximately 1-2°C per minute, especially when approaching the expected melting point.[5]
 - Observe the sample through the magnifying lens.
 - Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).
 - Continue heating slowly and record the temperature at which the last solid particle melts (the end of the melting range).[8]
- Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete liquefaction.

This protocol provides a systematic approach to determine the solubility of a compound in various solvents, which can indicate the presence of certain functional groups and inform choices for reaction and purification solvents.

Apparatus and Reagents:

- Small test tubes and a test tube rack
- Spatula
- Graduated pipette or dropper
- Vortex mixer (optional)
- Sample of **Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate**
- A range of solvents:
 - Water (H₂O)

- 5% Sodium Hydroxide (NaOH) solution
- 5% Sodium Bicarbonate (NaHCO₃) solution
- 5% Hydrochloric Acid (HCl) solution
- Organic solvents (e.g., methanol, ethanol, diethyl ether, dichloromethane, dimethyl sulfoxide)

Procedure:

- Initial Test: Place approximately 10-20 mg of the solid compound into a small, dry test tube.
- Solvent Addition: Add about 0.5 mL of the chosen solvent to the test tube.
- Mixing: Agitate the mixture vigorously for 10-20 seconds using a vortex mixer or by flicking the test tube.
- Observation: Observe the mixture. A compound is considered "soluble" if it dissolves completely, leaving no visible solid particles. If the solid remains, it is "insoluble." Note that some compounds may be "partially soluble."
- Systematic Testing:
 - Begin with water. Given the nonpolar nature of the benzyloxy and indole rings, the compound is expected to be insoluble.
 - If insoluble in water, test its solubility in 5% NaOH and 5% NaHCO₃. Solubility in these basic solutions would suggest an acidic functional group.
 - If still insoluble, test its solubility in 5% HCl. Solubility would indicate a basic functional group (like an amine).
 - Test solubility in a range of common organic solvents to establish a practical solubility profile. Start with less polar solvents (like diethyl ether) and move to more polar ones (like ethanol and DMSO).

- **Reporting:** Report the results as soluble, partially soluble, or insoluble for each solvent tested. This qualitative data is invaluable for planning synthetic reactions, extractions, and recrystallizations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate [oakwoodchemical.com]
- 2. ETHYL 5-BENZYLOXYINDOLE-2-CARBOXYLATE | 37033-95-7 [chemicalbook.com]
- 3. Ethyl 5-benzyloxyindole-2-carboxylate (CAS 37033-95-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins | MDPI [mdpi.com]
- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. youtube.com [youtube.com]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. byjus.com [byjus.com]
- To cite this document: BenchChem. [Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate physical properties (melting point, solubility)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b556505#ethyl-5-benzyloxy-1h-indole-2-carboxylate-physical-properties-melting-point-solubility>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com